
Bis(3-hydroxybutyl) butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(3-hydroxybutyl) butanedioate can be synthesized through the esterification of butanedioic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-hydroxybutyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester groups results in the formation of primary alcohols.
Substitution: Substitution reactions can yield a variety of ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3-hydroxybutyl) butanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research has explored its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of bis(3-hydroxybutyl) butanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. Additionally, the ester groups can undergo hydrolysis to release 3-hydroxybutanol and butanedioic acid, which can participate in various metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-hydroxybutyl) succinate
- 1-(4-Hydroxybutyl) butanedioate
- 3-Hydroxybutyl butanedioate
Uniqueness
Bis(3-hydroxybutyl) butanedioate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
| 95187-48-7 | |
Fórmula molecular |
C12H22O6 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
bis(3-hydroxybutyl) butanedioate |
InChI |
InChI=1S/C12H22O6/c1-9(13)5-7-17-11(15)3-4-12(16)18-8-6-10(2)14/h9-10,13-14H,3-8H2,1-2H3 |
Clave InChI |
KVFPYPYKHSQVMI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)CCC(=O)OCCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



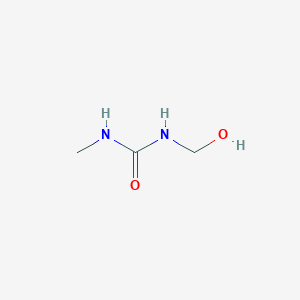
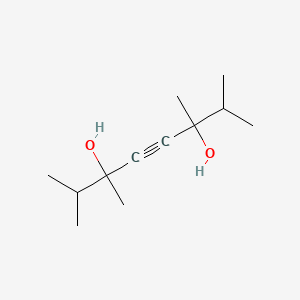
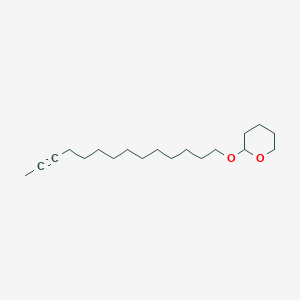
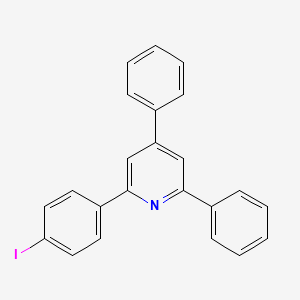

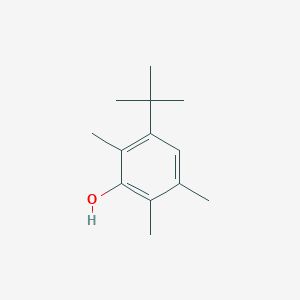
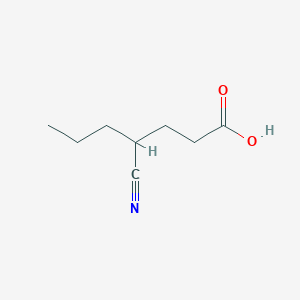
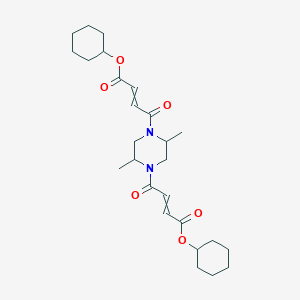

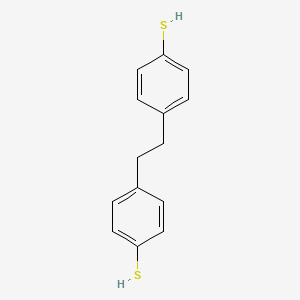
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
